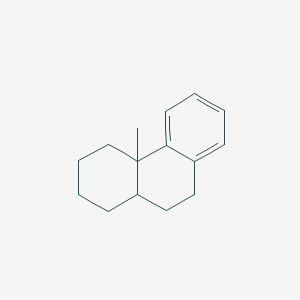

4alpha-Methyl-1,2,3,4,9,10-hexahydrophenanthrene

Description

4α-Methyl-1,2,3,4,9,10-hexahydrophenanthrene (CAS: 60795-82-6) is a partially hydrogenated phenanthrene derivative with a methyl substituent at the 4α position. Its molecular formula is C₁₅H₁₈, and it has a molecular weight of 200.33 g/mol . This compound exists as cis/trans stereoisomers due to the stereochemistry of the methyl group and the hydrogenated cyclohexene ring . It is commonly used as a reference standard in petroleum and biomarker analysis, particularly for studying organic residues in archaeological samples or geological matrices .

Properties

IUPAC Name |

4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20/c1-15-11-5-4-7-13(15)10-9-12-6-2-3-8-14(12)15/h2-3,6,8,13H,4-5,7,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYPXWHSIZXOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1CCC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4alpha-Methyl-1,2,3,4,9,10-hexahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction is usually carried out under high pressure and temperature to ensure complete hydrogenation .

Industrial Production Methods

Industrial production of 4alpha-Methyl-1,2,3,4,9,10-hexahydrophenanthrene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4alpha-Methyl-1,2,3,4,9,10-hexahydrophenanthrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can occur at specific positions on the phenanthrene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

Substitution: Reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4alpha-Methyl-1,2,3,4,9,10-hexahydrophenanthrene has various applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4alpha-Methyl-1,2,3,4,9,10-hexahydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Hydrophenanthrenes

*Calculated based on molecular formula.

Key Structural Differences

Hydrogenation Level :

- The target compound is hexahydro , while analogs range from dihydro (e.g., 9,10-dihydrophenanthrene) to decahydro (e.g., dehydroabietane) .

- Octahydro derivatives (e.g., 1,2,3,4,4a,9,10,10a-octahydro-1,1,4a-trimethylphenanthrene) exhibit higher saturation, altering their rigidity and conformational flexibility .

Substituents :

- The 4α-methyl group distinguishes the target compound from analogs like 7-isopropyl-substituted derivatives (e.g., dehydroabietane) .

- Functionalized derivatives, such as the 1-keto-2-carbomethoxy-7-methoxy variant, introduce redox-active and sterically bulky groups .

Stereochemistry :

- Cis/trans isomerism in the target compound contrasts with the fixed stereochemistry of abietane-type derivatives (e.g., [4aS,10aS] configurations in dehydroabietane) .

Biological Activity

4alpha-Methyl-1,2,3,4,9,10-hexahydrophenanthrene is a polycyclic aromatic hydrocarbon derivative that has garnered interest for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

4alpha-Methyl-1,2,3,4,9,10-hexahydrophenanthrene has the molecular formula C15H20. Its synthesis typically involves the hydrogenation of phenanthrene derivatives under specific conditions using catalysts such as palladium or platinum. The hydrogenation process is performed under high pressure and temperature to ensure complete conversion and high yield.

The biological activity of 4alpha-Methyl-1,2,3,4,9,10-hexahydrophenanthrene is primarily attributed to its interaction with various molecular targets within biological systems. It can bind to specific receptors or enzymes, modulating their activity and leading to a range of biological effects. The exact pathways involved depend on the biological context in which the compound is studied.

Antioxidant Properties

Research indicates that compounds similar to 4alpha-Methyl-1,2,3,4,9,10-hexahydrophenanthrene exhibit antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may have implications in preventing various diseases linked to oxidative damage.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways and cytokine production, it could potentially be beneficial in managing conditions characterized by chronic inflammation.

Anticancer Potential

Several studies have explored the anticancer potential of phenanthrene derivatives. The unique structural modifications of 4alpha-Methyl-1,2,3,4,9,10-hexahydrophenanthrene may enhance its ability to inhibit tumor growth or induce apoptosis in cancer cells. However, more extensive research is needed to fully understand its efficacy and mechanisms in cancer treatment .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.